

Preclinical Toxicology of Acoziborole: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acoziborole (formerly SCYX-7158) is a novel, single-dose, oral oxaborole derivative developed for the treatment of Human African Trypanosomiasis (HAT), also known as sleeping sickness. This technical guide provides a comprehensive overview of the preclinical toxicology studies conducted on Acoziborole. The preclinical safety assessment, encompassing a battery of in vitro and in vivo studies, has demonstrated a favorable safety profile for Acoziborole, supporting its progression into clinical trials. Key findings indicate that the compound is not genotoxic and shows no adverse effects on reproductive function or embryo-fetal development at therapeutic doses. The No-Observed-Adverse-Effect Levels (NOAELs) have been established in repeat-dose toxicity studies in both rodent and non-rodent species. This document summarizes the available quantitative data, details the experimental methodologies of key studies, and provides visualizations of the toxicological assessment workflow.

Repeat-Dose Toxicity

Repeat-dose toxicity studies were conducted in rats and dogs to evaluate the potential adverse effects of **Acoziborole** following daily administration over 28 days. These studies are crucial for identifying target organs of toxicity and determining the No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocols



28-Day Oral Toxicity Study in Rats and Dogs:

- Species: Sprague-Dawley rats and Beagle dogs.
- Administration: Oral gavage, once daily for 28 consecutive days.
- Dose Groups: Multiple dose levels, including a vehicle control group, were used to establish
 a dose-response relationship.
- Parameters Monitored: Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of tissues.
- Toxicokinetics: Plasma concentrations of Acoziborole were measured at various time points to determine the systemic exposure.

Summary of Findings

The primary dose-limiting toxicity observed in rats was a reduction in food consumption, leading to anorexia and subsequent weight loss and dehydration, particularly in females[1]. In the 28-day studies, the NOAEL was established for both species.

Study	Species	NOAEL (No- Observed-Adverse- Effect Level)	Key Findings at Higher Doses
28-Day Oral Toxicity	Rat	15 mg/kg/day[1]	Reduced food consumption, anorexia, weight loss, dehydration[1].
28-Day Oral Toxicity	Dog	15 mg/kg/day[2]	Not specified in available documents.

Safety Pharmacology

A core battery of safety pharmacology studies was conducted to assess the potential effects of **Acoziborole** on vital physiological functions, including the cardiovascular, respiratory, and



central nervous systems. These studies are essential for predicting potential acute adverse effects in humans.

Experimental Protocols

- Cardiovascular System (hERG Assay and in vivo Dog Telemetry): The potential for QT interval prolongation was assessed in vitro using the hERG assay. In vivo cardiovascular effects (blood pressure, heart rate, and ECG) were evaluated in conscious, telemetered dogs.
- Respiratory System (Rat): Respiratory function was monitored in rats following administration of Acoziborole.
- Central Nervous System (Rat): A functional observational battery (FOB) was conducted in rats to evaluate potential effects on behavior, coordination, and other neurological functions.

Summary of Findings

Acoziborole demonstrated a clean profile in the safety pharmacology core battery.

Study	System	Key Finding
hERG Assay	Cardiovascular	IC50 > 100 μM (indicating a low risk of QT prolongation)[1].
In vivo Dog Telemetry	Cardiovascular	No significant adverse effects reported in available summaries.
Respiratory Study	Respiratory	No significant adverse effects reported in available summaries.
Functional Observational Battery	Central Nervous System	No significant adverse effects reported in available summaries.

Genetic Toxicology



A standard battery of in vitro and in vivo genotoxicity assays was performed to assess the potential of **Acoziborole** to induce gene mutations or chromosomal damage.

Experimental Protocols

- Bacterial Reverse Mutation Assay (Ames Test): This in vitro assay evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli, with and without metabolic activation.
- In Vivo Micronucleus Test: This in vivo assay assesses the potential for chromosomal damage by measuring the formation of micronuclei in the erythrocytes of treated rodents (typically rats or mice).

Summary of Findings

Acoziborole was found to be non-genotoxic in the standard battery of assays.

Assay	Result
Ames Test	Negative[1]
In Vivo Micronucleus Test	Negative[1]

Reproductive and Developmental Toxicology

A comprehensive set of studies was conducted to evaluate the potential effects of **Acoziborole** on fertility, reproductive function, and embryonic and fetal development.

Experimental Protocols

- Fertility and Early Embryonic Development Study: This study assesses the effects of
 Acoziborole on male and female fertility, including mating performance, and early embryonic
 development up to implantation.
- Embryo-Fetal Development Studies: These studies were conducted in two species (rat and rabbit) to evaluate the potential for **Acoziborole** to induce adverse effects on the developing fetus during the period of organogenesis.



 Placental Transfer Study: A study using radiolabeled Acoziborole was conducted to determine if the drug and/or its metabolites cross the placenta.

Summary of Findings

Acoziborole did not show any adverse effects on fertility, reproductive performance, or embryo-fetal development at the doses tested. Radiolabeled drug-related material was shown to cross the placenta[1].

Study	Species	NOAEL (No- Observed-Adverse- Effect Level)	Key Findings
Fertility and Reproductive Performance	Rat	25 mg/kg/day[1]	No adverse effects on male or female fertility or reproductive performance[1].
Maternal and Embryo- Fetal Development	Rat and Rabbit	15 mg/kg/day[1]	No teratogenic effects or adverse effects on embryo-fetal development were observed[1].

Other Toxicological Assessments Acute Toxicity

The maximum tolerated dose (MTD) was determined in rats for single and 7-day oral administration.

Study	Species	MTD (Maximum Tolerated Dose)
Single Dose	Rat	200 mg/kg[1]
7-Day Repeat Dose	Rat	50 mg/kg/day[1]



In Vitro Cytotoxicity

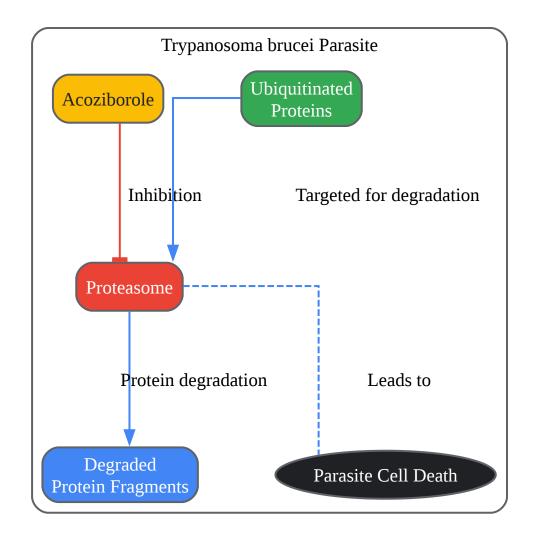
In vitro studies on mammalian cells were conducted to assess the general cytotoxicity of **Acoziborole**.

Assay	Cell Line	Result
Cell Proliferation Assay	L929 mouse cell line	No significant inhibition of cell proliferation at concentrations up to 50 µg/mL[3].

Mechanism of Action

Acoziborole's primary mechanism of action is the inhibition of the proteasome in the Trypanosoma brucei parasite. The proteasome is a critical enzyme complex responsible for the degradation of damaged or unneeded proteins. By inhibiting this pathway, **Acoziborole** disrupts essential cellular processes, leading to parasite death.





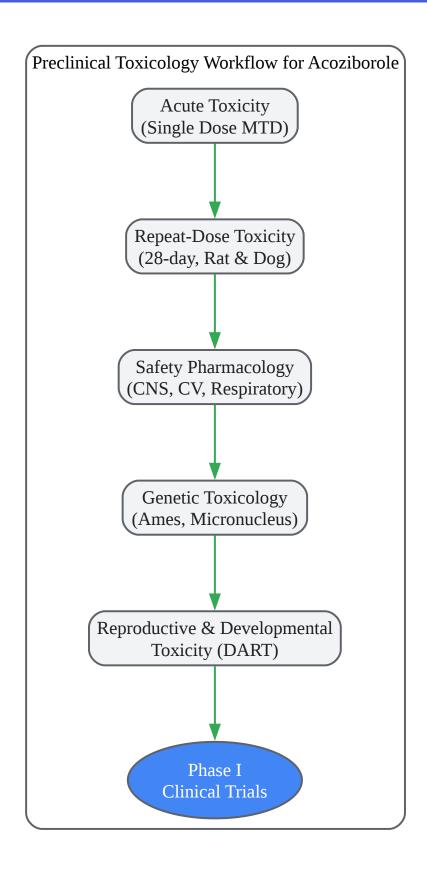
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Caption: Mechanism of action of **Acoziborole** in Trypanosoma brucei.

Experimental Workflows

The preclinical toxicological evaluation of **Acoziborole** followed a standard workflow designed to meet regulatory requirements for new drug candidates.





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Caption: Standard preclinical toxicology assessment workflow.



Conclusion

The comprehensive preclinical toxicology program for **Acoziborole** has established a favorable safety profile. The compound is non-genotoxic and demonstrates no adverse effects on reproductive function or embryo-fetal development in non-clinical studies. The identified NOAELs in repeat-dose toxicity studies in both rodents and non-rodents have provided a solid foundation for the safe conduct of clinical trials. The data summarized in this guide supports the continued development of **Acoziborole** as a promising new treatment for Human African Trypanosomiasis. Further details on the experimental protocols and full quantitative data may be available in regulatory submission documents.

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